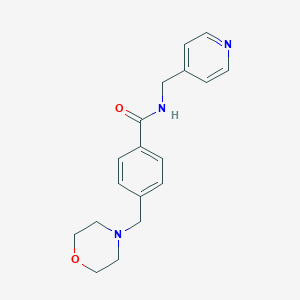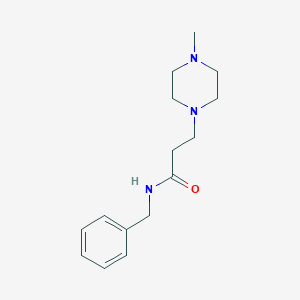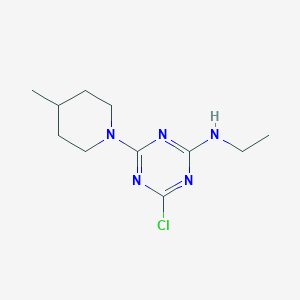![molecular formula C20H13N5O B258570 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine, also known as NPTP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. NPTP is a tetrazolo-pyrimidine derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Mecanismo De Acción
The exact mechanism of action of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is not fully understood. However, it has been suggested that 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been reported to inhibit the growth of bacteria by disrupting the cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation. Furthermore, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been shown to inhibit the growth of bacteria by disrupting the bacterial cell wall and membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is its broad-spectrum activity against cancer cells and bacteria. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs. However, one of the limitations of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is its poor solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine. One potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine. Another direction is the identification of the molecular targets of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine, which can help in the development of more specific and effective drugs. Furthermore, the use of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine as a potential antibacterial agent in the treatment of infectious diseases warrants further investigation. Overall, the potential applications of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine in the field of medicinal chemistry make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine involves the reaction of 7-hydroxy-1-naphthaldehyde with phenylhydrazine and ammonium acetate in acetic acid. This is followed by the reaction of the resulting intermediate with 5-aminotetrazole in the presence of phosphorus oxychloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including lung, breast, and prostate cancer. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine |
|---|---|
Fórmula molecular |
C20H13N5O |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
7-naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C20H13N5O/c1-2-8-15(9-3-1)20-21-19(13-18-22-23-24-25(18)20)26-17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |
Clave InChI |
AWKNOJSOTOCKAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=NN=NN32)OC4=CC=CC5=CC=CC=C54 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=NN=NN32)OC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)